

# Physical and chemical properties of 4-(2-Pyridinyl)phenylboronic acid pinacol ester

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## Compound of Interest

Compound Name: 4-(2-Pyridinyl)phenylboronic acid  
pinacol ester

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## An In-depth Technical Guide to 4-(2-Pyridinyl)phenylboronic acid pinacol ester

**Abstract:** 4-(2-Pyridinyl)phenylboronic acid pinacol ester (CAS No. 908350-80-1) is a highly versatile and valuable bifunctional organic building block. Its structure, which combines a phenylboronic acid pinacol ester with a 2-pyridinyl moiety, makes it an indispensable reagent in modern synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in complex synthetic endeavors.

## Core Compound Identity and Physicochemical Properties

**4-(2-Pyridinyl)phenylboronic acid pinacol ester**, systematically named 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine, is a stable, solid organoboron compound. The pinacol ester group provides significant advantages over the corresponding free boronic acid, offering enhanced stability towards air and moisture and simplifying purification and handling.<sup>[1]</sup> However, like all boronic esters, it is susceptible to hydrolysis under specific conditions, particularly at physiological pH or in the presence of strong acids or bases.<sup>[2]</sup>

## Key Properties Summary

The fundamental properties of the compound are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine	PubChem[3]
CAS Number	908350-80-1	PubChem[3]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> BNO <sub>2</sub>	PubChem[3]
Molecular Weight	281.2 g/mol	PubChem[3]
Appearance	White to off-white solid/crystalline powder	Inferred from similar compounds[4]
Solubility	Generally soluble in common organic solvents such as chloroform, acetone, ethers, and THF.	Inferred from studies on phenylboronic acid pinacol ester[5][6]
Stability	Stable under standard laboratory conditions; protect from strong acids, bases, and oxidizing agents.[4] Susceptible to slow hydrolysis in aqueous media.[2]	

## Safety and Handling

As a laboratory chemical, appropriate safety precautions must be observed.

- GHS Hazard Statements: H315 (Causes skin irritation). May also cause eye and respiratory irritation.[3]
- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

## Synthesis and Structural Characterization

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Palladium-catalyzed Miyaura Borylation reaction. This methodology allows for the direct conversion of aryl halides or triflates into the desired boronate ester.

### Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis from 2-(4-bromophenyl)pyridine and bis(pinacolato)diboron ( $B_2pin_2$ ).

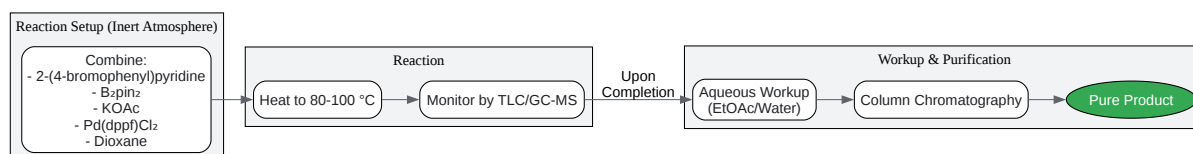
Reaction Scheme: 2-(4-bromophenyl)pyridine +  $B_2pin_2$   $\xrightarrow{\text{(Pd Catalyst, Base)}}$  **4-(2-Pyridinyl)phenylboronic acid pinacol ester**

Step-by-Step Methodology:

- **Reagent Preparation:** In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-(4-bromophenyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a suitable base such as potassium acetate (KOAc, 3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (2-3 mol%).
- **Solvent Addition:** Add a dry, degassed solvent such as dioxane or toluene.
- **Reaction Execution:** Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
- **Workup and Purification:** Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

**Causality Insight:** The choice of a relatively weak base like potassium acetate is critical. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the remaining starting aryl halide, leading to undesired homocoupling byproducts.

## Synthesis Workflow Diagram



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Caption: Workflow for the Miyaura Borylation Synthesis.

## Structural Characterization

While a published spectrum for this specific compound (CAS 908350-80-1) is not readily available, characterization would rely on standard spectroscopic methods. The expected NMR signals are predictable:

- <sup>1</sup>H NMR: A sharp singlet around  $\delta$  1.3 ppm integrating to 12H, corresponding to the four equivalent methyl groups of the pinacol ester. The aromatic region ( $\delta$  7.0-8.7 ppm) would show a complex series of doublets and triplets corresponding to the protons on the phenyl and pyridinyl rings.
- <sup>13</sup>C NMR: A signal around  $\delta$  84 ppm for the quaternary carbons of the pinacol group (O-C(CH<sub>3</sub>)<sub>2</sub>) and a signal around  $\delta$  25 ppm for the methyl carbons. The aromatic region would display multiple signals, with the carbon atom directly bonded to boron appearing as a broad, low-intensity signal, which is often difficult to detect.<sup>[2]</sup>
- Mass Spectrometry: The exact mass should correspond to the calculated value of 281.1587 Da for the molecular ion [M]<sup>+</sup>.<sup>[3]</sup>

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **4-(2-Pyridinyl)phenylboronic acid pinacol ester** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials.

Expert Insight: The coupling of 2-substituted pyridyl nucleophiles presents unique challenges. The nitrogen atom can coordinate to the palladium center, altering its catalytic activity. Furthermore, these electron-deficient heteroaryl boron reagents can be prone to protodeboronation (cleavage of the C-B bond by a proton source), which reduces yield. Therefore, careful optimization of the reaction conditions (base, solvent, catalyst) is crucial for success.

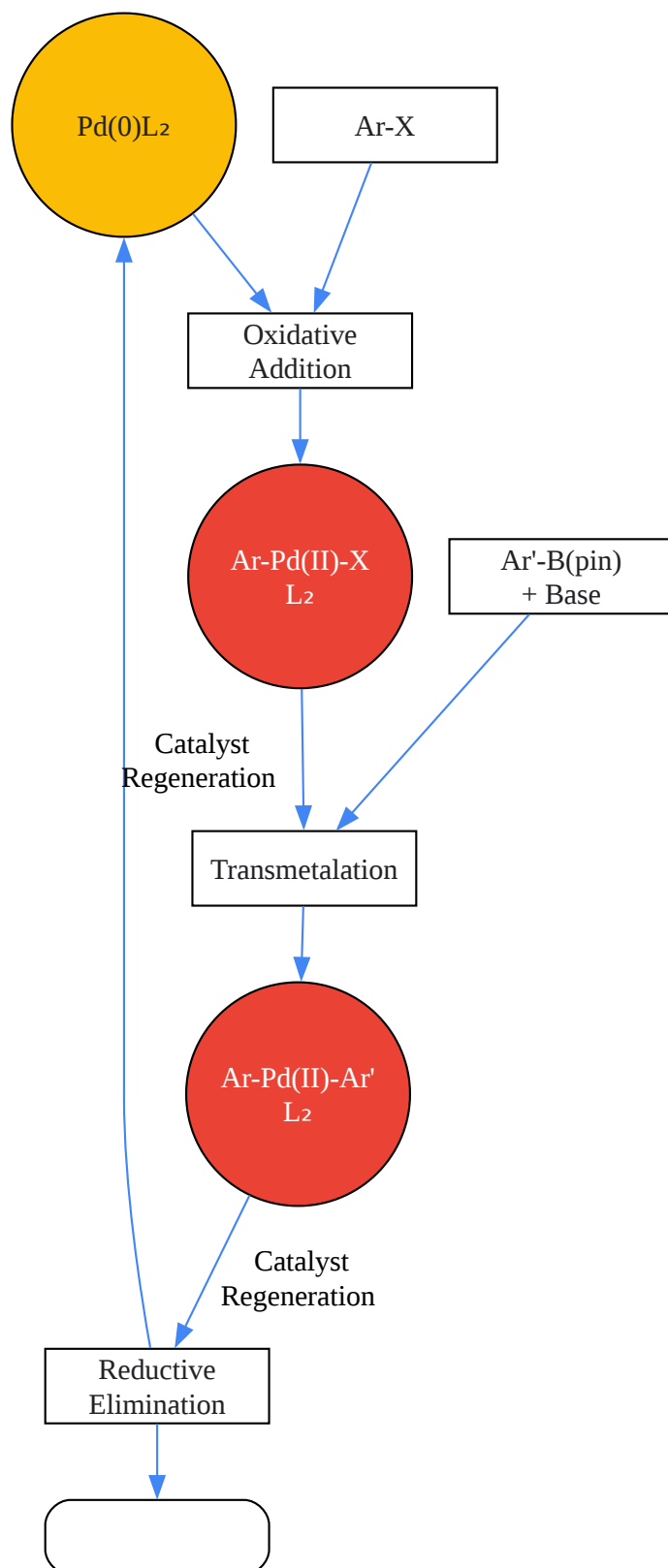
## General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the title compound with a generic aryl bromide (Ar-Br).

### Step-by-Step Methodology:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere, combine **4-(2-Pyridinyl)phenylboronic acid pinacol ester** (1.2-1.5 eq), the aryl bromide (1.0 eq), and a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%).
- **Solvent and Base Addition:** Add a degassed solvent system, often a mixture like dioxane and water, and a suitable base (e.g., Na<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq).
- **Reaction Execution:** Heat the mixture to reflux (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Workup and Purification:** After cooling, perform a standard aqueous workup. Extract the product into an organic solvent, dry the combined organic layers, and concentrate. Purify the residue via flash column chromatography or recrystallization to yield the desired biaryl product.

## Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Concluding Remarks

**4-(2-Pyridinyl)phenylboronic acid pinacol ester** is a robust and strategic building block for modern organic synthesis. Its stability, coupled with the predictable reactivity of the boronate ester in Suzuki-Miyaura cross-coupling, provides a reliable pathway to complex molecular architectures containing the valuable 2-pyridylphenyl motif. While chemists should remain mindful of potential side reactions like protodeboronation, carefully selected protocols enable its efficient incorporation into a wide array of target molecules, driving innovation in drug discovery, agrochemicals, and materials science.

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